N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide

Description

N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide is a complex organic compound with a unique structure that includes both amide and diamide functionalities

Properties

CAS No. |

88150-10-1 |

|---|---|

Molecular Formula |

C17H25N3O3 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-[3-(propanoylamino)phenyl]-N',N'-dipropyloxamide |

InChI |

InChI=1S/C17H25N3O3/c1-4-10-20(11-5-2)17(23)16(22)19-14-9-7-8-13(12-14)18-15(21)6-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,18,21)(H,19,22) |

InChI Key |

VEUMRCYJEIHAIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)C(=O)NC1=CC=CC(=C1)NC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide typically involves a multi-step process. One common method starts with the preparation of the 3-propanamidophenyl intermediate, which is then reacted with N1,N~1~-dipropylethanediamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N2-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide may involve large-scale reactors and continuous flow processes. These methods are designed to optimize reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N-(2-methyl-3-propanamidophenyl)heptanamide: Shares similar structural features but differs in the length of the carbon chain.

3-bromo-N-(2-methyl-3-propanamidophenyl)propanamide: Contains a bromine atom, which can significantly alter its chemical properties and reactivity.

Uniqueness

N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

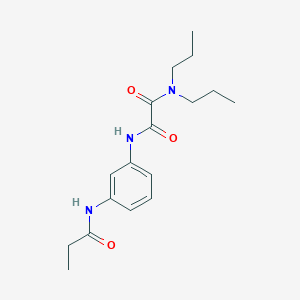

The compound can be represented structurally as follows:

This structure features a dipropylamine moiety and an amide functional group, which are critical for its biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, potentially through modulation of cytokine release and inhibition of inflammatory pathways. Studies suggest that it may inhibit the Janus kinase (JAK) signaling pathway, which is crucial in immune response regulation .

- Antimicrobial Activity : Preliminary tests indicate that the compound has antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibacterial agent .

- Analgesic Effects : Research has shown that this compound may possess analgesic properties, possibly by interacting with pain receptors and modulating pain pathways in the central nervous system .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of JAK3 : The compound has been identified as a potent inhibitor of JAK3, which plays a critical role in the signaling pathways of various interleukins involved in immune responses. This inhibition can lead to reduced inflammation and modulation of immune responses .

- Modulation of Neurotransmitter Release : It may influence the release of neurotransmitters associated with pain perception, thereby contributing to its analgesic effects .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Inflammatory Bowel Disease (IBD) :

- Study on Pain Management :

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.